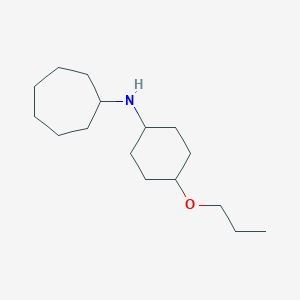
N-(4-propoxycyclohexyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-propoxycyclohexyl)cycloheptanamine: is a chemical compound with the molecular formula C16H31NO . It is known for its unique structure, which includes a cycloheptane ring and a propoxy-substituted cyclohexane ring.
Vorbereitungsmethoden
The synthesis of N-(4-propoxycyclohexyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 4-propoxycyclohexyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(4-propoxycyclohexyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propoxy group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(4-propoxycyclohexyl)cycloheptanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(4-propoxycyclohexyl)cycloheptanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(4-propoxycyclohexyl)cycloheptanamine can be compared with other similar compounds such as:
N-(4-propylcyclohexyl)cycloheptanamine: Similar structure but with a propyl group instead of a propoxy group.
Cycloheptanamine derivatives: Various derivatives with different substituents on the cyclohexane or cycloheptane rings.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
920280-57-5 |
|---|---|
Molekularformel |
C16H31NO |
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
N-(4-propoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-2-13-18-16-11-9-15(10-12-16)17-14-7-5-3-4-6-8-14/h14-17H,2-13H2,1H3 |
InChI-Schlüssel |
QVAZYEAUVJMFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCC(CC1)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)

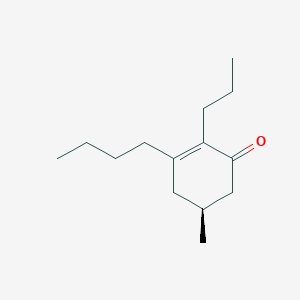

![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)
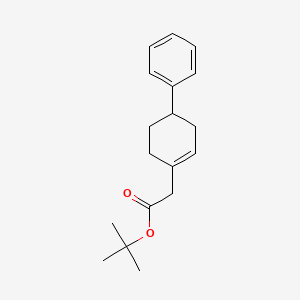

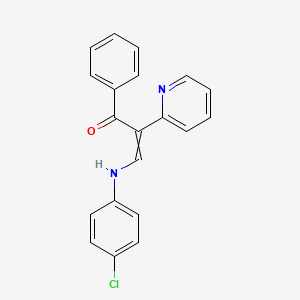

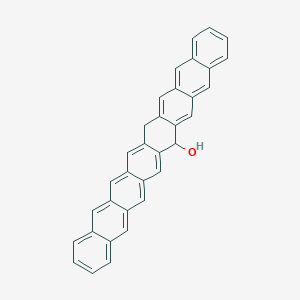


![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
